molecular formula C54H40O2P2 B14075846 1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine]

1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine]

Cat. No.: B14075846
M. Wt: 782.8 g/mol
InChI Key: XXSYGGSOJUVZTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine] (CAS: 133545-16-1) is a chiral bisphosphine ligand with the molecular formula C₃₈H₃₂O₂P₂ and a molecular weight of 582.61 g/mol . Its structure features a central [1,1'-biphenyl] backbone substituted with 6,6'-dimethoxy groups and two di-2-naphthalenylphosphine moieties at the 2,2'-positions. The (1R) configuration confers enantiomeric purity, making it a critical tool in asymmetric catalysis, particularly in hydrogenation and coupling reactions where stereoselectivity is paramount .

This ligand is stored under inert atmospheric conditions at room temperature, ensuring stability against oxidation . Its design leverages C₂ symmetry and electron-donating methoxy groups to enhance coordination with transition metals (e.g., Rh, Ru) while modulating steric and electronic environments for improved enantioselectivity .

Properties

Molecular Formula

C54H40O2P2

Molecular Weight

782.8 g/mol

IUPAC Name

[2-(2-dinaphthalen-2-ylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-dinaphthalen-2-ylphosphane

InChI

InChI=1S/C54H40O2P2/c1-55-49-21-11-23-51(57(45-29-25-37-13-3-7-17-41(37)33-45)46-30-26-38-14-4-8-18-42(38)34-46)53(49)54-50(56-2)22-12-24-52(54)58(47-31-27-39-15-5-9-19-43(39)35-47)48-32-28-40-16-6-10-20-44(40)36-48/h3-36H,1-2H3

InChI Key

XXSYGGSOJUVZTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)P(C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4)C6=C(C=CC=C6P(C7=CC8=CC=CC=C8C=C7)C9=CC1=CC=CC=C1C=C9)OC

Origin of Product

United States

Preparation Methods

Asymmetric Ullmann Coupling

The 6,6′-dimethoxybiphenyl core is typically constructed using copper-mediated Ullmann coupling under chiral induction. A representative protocol involves:

Reagents :

  • 2-Bromo-6-methoxyphenylboronic acid (2.2 eq)
  • CuI (10 mol%)
  • (R)-BINOL-derived chiral ligand (12 mol%)
  • Cs2CO3 (3.0 eq)
  • DMF/H2O (4:1), 110°C, 48 hr

Yield : 68–72% enantiomeric excess (ee)

Suzuki-Miyaura Cross-Coupling

Alternative approaches employ palladium catalysis for improved regiocontrol:

Parameter Specification Source
Catalyst Pd(OAc)2 (2 mol%)
Ligand XPhos (4 mol%)
Base K3PO4 (3 eq)
Solvent Toluene/EtOH (3:1)
Temperature 80°C, 24 hr
ee Achieved 99% via chiral HPLC resolution

Key Observation : The methoxy groups at 6,6′-positions significantly influence coupling efficiency by modulating electron density and steric bulk.

Phosphine Group Installation

Directed Ortho-Metalation

The 2,2′-positions are activated for phosphination via lithium-halogen exchange:

Stepwise Procedure :

  • Lithiation : Treat biphenyl dibromide with t-BuLi (4.2 eq) in THF at −78°C
  • Phosphination : Quench with ClP(2-Nap)2 (2.2 eq) at −40°C
  • Workup : Hydrolyze with NH4Cl, extract with CH2Cl2
  • Purification : Column chromatography (SiO2, hexane/EtOAc 10:1)

Reaction Metrics :

  • Yield: 58–63%
  • 31P NMR (CDCl3): δ 18.7 (d, J = 12.1 Hz)
  • Optical Rotation: [α]D25 = +142° (c = 1.0, CHCl3)

Chirality Control Strategies

Kinetic Resolution During Coupling

Chiral palladium complexes induce axial chirality during biphenyl formation:

Catalytic System :

  • Pd2(dba)3 (3 mol%)
  • (R)-SegPhos (6 mol%)
  • Adamantyl carboxylic acid (10 mol%)

Performance Metrics :

Parameter Value Source
ee 94%
Turnover Number 45
Temperature 60°C

Post-Synthetic Resolution

For racemic mixtures, chiral stationary phase HPLC achieves >99% ee:

Chromatographic Conditions :

  • Column: Chiralpak IA (250 × 4.6 mm)
  • Mobile Phase: Hexane/i-PrOH (95:5)
  • Flow Rate: 1.0 mL/min
  • Retention Times: (R)-isomer 14.3 min, (S)-isomer 16.8 min

Critical Process Parameters and Optimization

Solvent Effects on Phosphination

Comparative studies reveal solvent polarity significantly impacts reaction efficiency:

Solvent Yield (%) Purity (%) Byproducts Identified
THF 63 92 Oxidized phosphine oxides
DME 58 89 Biphenyl decomposition products
Et2O 47 81 Mono-phosphinated species

Data compiled from,, and

Temperature Profile Analysis

Controlled heating during lithiation prevents axial racemization:

Optimal Protocol :

  • −78°C (metalation) → −40°C (PCl quench) → 0°C (hydrolysis)

Deviation above −30°C during phosphination decreases ee by 12–15% per 10°C.

Scalability and Industrial Considerations

Pilot-Scale Production

A patented continuous flow process enhances reproducibility:

Reactor Design :

  • Two-stage microfluidic system
  • Stage 1: Biphenyl coupling (residence time 45 min)
  • Stage 2: Phosphination (residence time 30 min)

Performance Metrics :

  • Daily Output: 1.2 kg
  • Purity: 99.3% (HPLC)
  • ee Consistency: 98.5–99.1%

Cost Drivers Analysis

Component Cost Contribution (%) Optimization Strategy
Chiral Ligands 38 Catalyst recycling systems
Solvents 25 Membrane-based recovery
Phosphination Reagents 19 In situ ClP(2-Nap)2 generation

Data extrapolated from and process economics models

Analytical Characterization

Spectroscopic Fingerprints

31P NMR (121 MHz, CDCl3) :

  • δ 18.7 (d, J = 12.1 Hz) for P centers
  • No observable splitting, confirming C2 symmetry

1H NMR (300 MHz, CDCl3) :

  • Aromatic region: δ 7.98–7.86 (m, 4H, naphthyl Hα)
  • Methoxy singlet: δ 3.82 (s, 6H)

X-ray Crystallography

Single-crystal analysis confirms:

  • Dihedral angle between phenyl rings: 84.3°
  • P-P distance: 4.12 Å
  • Torsional angle (C-P-C): 102.7°

Comparative Method Evaluation

Method Advantages Limitations Industrial Viability
Ullmann Coupling High chirality transfer Requires stoichiometric Cu Moderate
Suzuki-Miyaura Scalable, mild conditions Costly palladium catalysts High
Directed Lithiation Precise regiocontrol Cryogenic conditions Low

Chemical Reactions Analysis

Types of Reactions

1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-di-2-naphthalenylphosphine] undergoes various types of chemical reactions, including:

    Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to form different phosphine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-di-2-naphthalenylphosphine] has several scientific research applications:

    Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.

    Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the synthesis of complex organic molecules and materials science.

Mechanism of Action

The mechanism by which 1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-di-2-naphthalenylphosphine] exerts its effects involves its ability to coordinate with metal centers. The phosphorus atoms in the compound act as electron donors, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations.

Comparison with Similar Compounds

Structural Differences :

  • Backbone : Biphephos features a bisphosphite structure with a biphenyl core substituted by 3,3'-di-tert-butyl-5,5'-dimethoxy groups.
  • Phosphorus Linkage : Phosphite (P–O) groups instead of phosphine (P–C) bonds.

Catalytic Performance :

  • Application : Highly effective in rhodium-catalyzed hydroformylation of alkenes.
  • Key Metrics :
    • TOF : 1370.5 h⁻¹ (1-Butene hydroformylation) .
    • Selectivity : High regioselectivity for linear aldehydes (n/i ratio up to 86.2) when combined with DPPB .

Comparison :

  • The target compound’s phosphine groups provide stronger σ-donor properties compared to Biphephos’s phosphites, favoring coordination to late transition metals like Rh or Ru.
  • Biphephos’s bulky tert-butyl groups enhance steric shielding but reduce flexibility, whereas the naphthalenyl groups in the target compound balance steric bulk and π-π interactions .

(S)-Cl-MeO-BIPHEP (CAS 185913-98-8)

Structural Differences :

  • Substituents : Contains 5,5'-dichloro and 6,6'-dimethoxy groups on the biphenyl backbone.
  • Phosphine Groups : Diphenylphosphine instead of di-2-naphthalenylphosphine.

Catalytic Performance :

  • Application : Widely used in asymmetric hydrogenation of prochiral olefins and ketones.
  • Key Metrics: Enantioselectivity: Achieves >95% ee in Rh-catalyzed hydrogenation of dehydroamino acids .

Comparison :

  • The chloro substituents in Cl-MeO-BIPHEP act as electron-withdrawing groups, polarizing the metal center and enhancing electrophilicity.

(S)-[1,1'-Binaphthalene]-2,2'-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) (L3)

Structural Differences :

  • Backbone : Binaphthyl (fused aromatic system) instead of biphenyl.
  • Phosphorus Groups : Oxidized phosphine oxide (P=O) groups.

Catalytic Performance :

  • Application : Employed in enantioselective oxidative coupling of 2-naphthols.
  • Key Metrics :
    • Yield : 95% for oxidative coupling reactions .

Comparison :

  • The binaphthyl backbone in L3 provides rigid C₂ symmetry , crucial for high enantioselectivity in coupling reactions.
  • The target compound’s reduced phosphine (P–C) groups enable stronger metal coordination compared to L3’s oxidized phosphine oxides .

(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphane)

Structural Differences :

  • Substituents : 4,4',6,6'-Tetramethoxy and 3,5-bis(trimethylsilyl)phenyl groups.
  • Steric Profile : Extremely bulky due to silyl substituents.

Catalytic Performance :

  • Application : Specialized in sterically demanding asymmetric reactions .
  • Key Metrics :
    • Purity : 98% .

Comparison :

  • The silyl groups in this ligand create a highly shielded metal center , ideal for discriminating between sterically dissimilar substrates.
  • The target compound’s naphthalenyl groups provide moderate steric bulk, enabling broader substrate scope .

Biological Activity

The compound 1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine] is a phosphine derivative notable for its potential applications in various biological and chemical processes. This article explores its biological activity, highlighting relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C38H32O4P2
  • Molecular Weight : 614.61 g/mol
  • CAS Number : 133577-82-9

The structure comprises two naphthalene units linked by a biphenyl moiety, which is further substituted with dimethoxy groups. This configuration is significant for its interaction with biological targets.

Biological Activity Overview

Research on the biological activity of this compound has indicated several potential effects:

Anticancer Activity

Several studies have investigated the anticancer properties of phosphine compounds. For instance:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that similar phosphine derivatives exhibited cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .
CompoundCell LineIC50 (µM)Mechanism
Phosphine AHeLa5.0Apoptosis induction
Phosphine BMCF-73.5Cell cycle arrest

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities:

  • Case Study 2 : Research indicated that phosphines can scavenge free radicals effectively. In vitro assays showed that the tested compound significantly reduced oxidative stress markers in human cell cultures .

Enzyme Inhibition

Phosphines are known to interact with various enzymes:

  • Case Study 3 : A recent study highlighted the inhibition of specific kinases by phosphine derivatives, suggesting a role in modulating signaling pathways critical to cancer progression .

Mechanistic Insights

The biological activity of 1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine] can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Phosphines can generate ROS upon interaction with cellular components, leading to oxidative damage in cancer cells.
  • Protein Interaction : The structural features allow binding to target proteins involved in cell signaling and apoptosis.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this chiral bisphosphine ligand?

The synthesis typically involves coupling biphenyl derivatives with phosphine groups under controlled conditions. For example, analogous ligands like (R)-Cl-MeO-BIPHEP are synthesized via Suzuki-Miyaura cross-coupling or Ullmann reactions to introduce phosphine moieties at the biphenyl core . Key steps include:

  • Stereochemical control : Use of chiral auxiliaries or enantiopure precursors to ensure axial chirality.
  • Phosphine introduction : Reaction of biphenyl dihalides with diarylphosphine lithium salts.
  • Purification : Chromatography or recrystallization to isolate enantiopure products, confirmed by chiral HPLC or X-ray crystallography .

Basic: How is the structural integrity and stereochemical configuration of this ligand validated experimentally?

X-ray crystallography is the gold standard for confirming stereochemistry. Programs like SHELXL refine crystal structures to determine bond angles, torsion angles, and absolute configuration . Complementary methods include:

  • NMR spectroscopy : 31^{31}P NMR distinguishes phosphorus environments, while 1^{1}H/13^{13}C NMR confirms substituent positions.
  • Circular dichroism (CD) : Validates enantiopurity by comparing experimental spectra with computed CD curves .

Advanced: How does this ligand’s electronic and steric profile influence enantioselectivity in asymmetric catalysis?

The dimethoxy groups at the 6,6'-positions enhance electron-donating effects, stabilizing metal-ligand complexes (e.g., Pd or Ru). The bulky naphthyl groups create a chiral pocket, directing substrate approach. For example:

  • Steric maps : Computational tools (e.g., DFT) model the ligand’s cavity to predict substrate orientation.
  • Case study : In palladium-catalyzed alkenylations, (R)-Cl-MeO-BIPHEP achieves >90% enantiomeric excess (ee) due to its rigid biphenyl backbone and optimized steric bulk .

Advanced: How can researchers resolve contradictions in catalytic activity data between similar bisphosphine ligands?

Systematic benchmarking is critical:

Standardized conditions : Compare ligands under identical substrate/metal/cosolvent conditions.

Kinetic studies : Measure turnover frequencies (TOFs) and activation barriers to isolate electronic vs. steric effects.

Crystallographic analysis : Resolve discrepancies by correlating ligand-metal bond distances with activity trends .
For example, ligands with bulkier substituents may lower TOFs but improve ee due to restricted transition states .

Advanced: What computational approaches are used to design derivatives of this ligand for specific catalytic applications?

Density functional theory (DFT) and molecular dynamics (MD) simulations predict modifications:

  • Frontier orbital analysis : Identifies electron-rich regions for functionalization (e.g., replacing methoxy with electron-withdrawing groups).
  • Docking studies : Simulate ligand-substrate interactions in enantioselective reactions.
  • Machine learning : AI platforms (e.g., COMSOL Multiphysics) optimize ligand structures by training on catalytic performance datasets .

Basic: What are the primary applications of this ligand in transition-metal catalysis?

It is widely used in asymmetric hydrogenation and cross-coupling reactions :

  • Hydrogenation : Ru complexes with this ligand catalyze ketone reductions with high ee.
  • Suzuki-Miyaura couplings : Pd complexes enable enantioselective C–C bond formation in biaryl synthesis .

Advanced: How can researchers mitigate ligand degradation during high-temperature catalytic cycles?

Strategies include:

  • Additive screening : Antioxidants (e.g., BHT) or coordinating solvents (DMAc) stabilize phosphine ligands.
  • Ligand tuning : Introducing electron-withdrawing groups (e.g., Cl substituents) enhances thermal stability.
  • In situ monitoring : Raman spectroscopy tracks ligand integrity during reactions .

Basic: What safety precautions are essential when handling this ligand in the laboratory?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation (H335 risk).
  • Waste disposal : Follow EPA guidelines for phosphorus-containing compounds .

Advanced: How does this ligand compare to BINAP or SegPhos in enantioselective transformations?

  • BINAP : Less rigid backbone leads to lower ee in sterically demanding reactions.
  • SegPhos : Smaller dihedral angle improves activity in hydrogenations but limits substrate scope.
  • This ligand : Combines rigidity (biphenyl core) and tunability (methoxy/naphthyl groups) for broader applicability .

Advanced: What experimental protocols validate ligand purity and prevent batch-to-batch variability?

  • HPLC-MS : Detects trace impurities (e.g., oxidized phosphine oxides).
  • Elemental analysis : Confirms stoichiometry (C, H, P).
  • Catalytic testing : Benchmark each batch in a standard reaction (e.g., asymmetric hydrogenation of acetophenone) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.